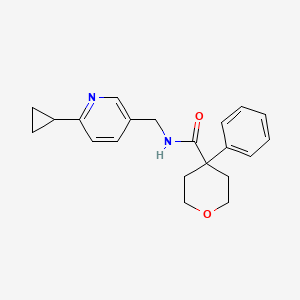![molecular formula C17H20N4OS B2809935 5-[4-(diethylamino)phenyl]-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol CAS No. 851207-78-8](/img/structure/B2809935.png)
5-[4-(diethylamino)phenyl]-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-[4-(diethylamino)phenyl]-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol” is a chemical compound with the molecular formula C17H20N4OS and a molecular weight of 328.43 . It is primarily used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-triazole ring, which is a type of heterocyclic compound. The structure also includes a furan ring and a phenyl ring, both of which are attached to the triazole ring .Scientific Research Applications
Synthesis and Structural Analysis
- Compounds such as 5-Furan-2yl[1,3,4]oxadiazole-2-thiol and 5-furan-2-yl-4H-[1,2,4]-triazole-3-thiol have been synthesized from furan-2-carboxylic acid hydrazide, leading to the formation of Mannich bases and methyl derivatives. Their structures were confirmed through elemental analyses, IR, and 1H-NMR spectra, and their thiol-thione tautomeric equilibrium was described (Koparır, Çetin, & Cansiz, 2005).
Antimicrobial Activities
- Various 1,2,4-triazoles and their derivatives have been synthesized and evaluated for antimicrobial activities. For instance, new 1,2,4-triazoles, their Mannich and Schiff bases, and derivatives were synthesized and screened for antimicrobial activities, revealing good or moderate activity in most cases (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).
Antiviral and Anticancer Properties
- Fused 1,2,4-triazoles have been evaluated for their antiviral activity against HIV-1 and HIV-2, and some new analogues were also assessed for their Eg5 inhibitory activity in vitro. The QSAR (Quantitative Structure-Activity Relationship) of these analogues was studied (Khan et al., 2014).
Pharmacological Screening
- Compounds such as 5-(thiophene-3-ylmethyl)-4R-1,2,4-triazole-3-thiols and their derivatives have undergone pharmacological screening, predicting high activity based on the PASS online computer program (Khilkovets, 2021).
Anticonvulsant Activity
- The anticonvulsant activity of 5-(furan-2-yl)-4R1-1,2,4-triazole-3-thione S-derivatives was studied, showing promising results compared to reference drugs like Mydocalmum and Phenobarbital (Parchenko, 2018).
Future Directions
properties
IUPAC Name |
3-[4-(diethylamino)phenyl]-4-(furan-2-ylmethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-3-20(4-2)14-9-7-13(8-10-14)16-18-19-17(23)21(16)12-15-6-5-11-22-15/h5-11H,3-4,12H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGNLDAECPQSFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2=NNC(=S)N2CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-chloro-2-methylphenyl)-3-[(2-thienylmethyl)amino]-2(1H)-pyrazinone](/img/structure/B2809856.png)
![3-[(4-bromophenyl)sulfanyl]-6-methoxy-2-(4-methoxyphenyl)-1H-1-benzothiophen-1-one](/img/structure/B2809857.png)
![N-phenethyl-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2809858.png)
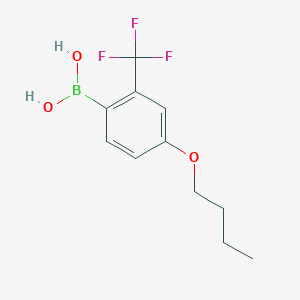

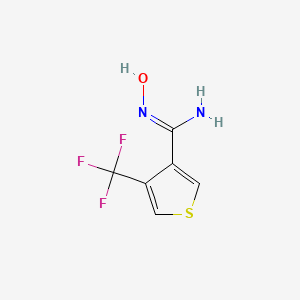
![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide](/img/structure/B2809867.png)
![N-[[4-(4,4-Difluoro-2-methylpiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2809868.png)
![N~1~-(4-methylbenzyl)-2-{4-[5-(3-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2809869.png)
![7-Fluoro-3-[[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2809870.png)
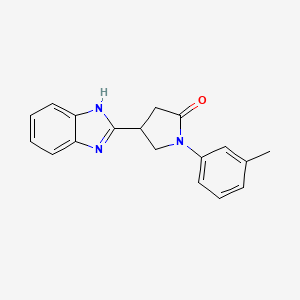
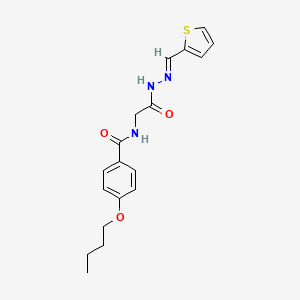
![(E)-3-(1,3-Benzodioxol-5-yl)-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2809873.png)
